Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: This compound differs by having an ethyl ester instead of an isopropyl ester.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-10(2)3/h5-10H,4,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDPLMAWMZDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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